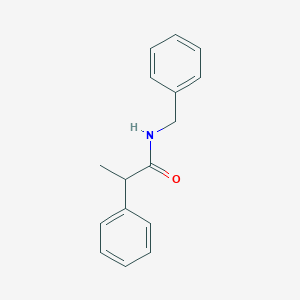![molecular formula C18H15ClN4O2S B257118 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257118.png)
6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
作用机制
The exact mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against certain bacteria.
实验室实验的优点和局限性
One of the main advantages of 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of interest is the exploration of its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and diabetes. Additionally, researchers may investigate its mechanism of action further to gain a better understanding of its potential therapeutic applications.
合成方法
The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl hydrazine with 2-chlorobenzaldehyde in the presence of sodium hydroxide to form 1-(4-methoxybenzyl)-2-(2-chlorobenzylidene)hydrazine. This intermediate is then reacted with 2-mercapto-5-(2-chlorophenoxy)methyl-1,3,4-thiadiazole to form the final product.
科学研究应用
The compound has been extensively studied for its potential as a therapeutic agent in various diseases. For instance, it has shown promising results in the treatment of cancer, inflammation, and microbial infections. Researchers have also explored its potential as an anti-tuberculosis agent.
属性
产品名称 |
6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C18H15ClN4O2S |
分子量 |
386.9 g/mol |
IUPAC 名称 |
6-[(2-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15ClN4O2S/c1-24-13-8-6-12(7-9-13)10-16-20-21-18-23(16)22-17(26-18)11-25-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3 |
InChI 键 |
OMLRFNRTKYSXJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257107.png)
![6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
![1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257112.png)
![1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)
![3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)
![3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257117.png)